
acridine-9-carbonitrile
Overview
Description
acridine-9-carbonitrile is an organic compound with the molecular formula C14H8N2. It is a derivative of acridine, characterized by the presence of a cyano group (-CN) attached to the ninth position of the acridine ring system. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Cyanation of 9-Haloacridines via Transition Metal Catalysis
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are widely used for introducing nitrile groups into aromatic systems. For acridine-9-carbonitrile, 9-chloroacridine serves as the precursor, reacting with cyanide sources such as Zn(CN)₂ or K₄[Fe(CN)₆] under catalytic conditions.
Procedure :
- Substrate : 9-Chloroacridine (synthesized from acridone via thionyl chloride or POCl₃ treatment).
- Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos.
- Conditions : 80–120°C in DMF or DMSO, 12–24 hours.
- Yield : 65–85%.
Mechanism : Oxidative addition of 9-chloroacridine to Pd(0), followed by transmetalation with Zn(CN)₂ and reductive elimination to form the C–CN bond.
Nickel-Catalyzed Cyanation
Nickel catalysis offers a cost-effective alternative, particularly for unactivated substrates. Recent advances enable cyanation of 9-bromoacridine using NiCl₂·6H₂O and DMAP as additives.
Optimization :
- Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
- Solvent : Acetonitrile at 60°C.
- Yield : 70–78%.
Cyanogen bromide mediates direct nitrile group introduction via electrophilic aromatic substitution (EAS). This method avoids metal catalysts but requires electron-deficient aromatic systems.
Procedure :
- Substrate : Acridine (activated via HNO₃/H₂SO₄ nitration).
- Reagent : BrCN (generated in situ from NaCN and Br₂).
- Conditions : 0–5°C in CHCl₃, 2–4 hours.
- Yield : 50–60%.
Limitations : Low regioselectivity and toxicity concerns with BrCN handling.
Ullmann-Type Coupling with Copper Cyanide
Copper-mediated coupling provides a classical route for aryl nitrile synthesis. This method is suitable for large-scale production but requires high temperatures.
Steps :
- Substrate Preparation : 9-Iodoacridine (from acridine via iodination).
- Reaction : CuCN (2 equiv), DMF, 120°C, 24 hours.
- Yield : 55–65%.
Side Reactions : Homocoupling of acridine rings may occur, reducing efficiency.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in cyanation. A modified Pd-catalyzed method achieves completion in 1–2 hours with 90% yield under 200 W irradiation.
Key Parameters :
- Power : 200–350 W.
- Solvent : Chloroform or toluene.
- Catalyst Loading : 5 mol% Pd(OAc)₂.
Comparative Analysis of Methods
Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Pd-Catalyzed | Pd(PPh₃)₄ | 80–120 | 12–24 | 65–85 | High selectivity, scalable | Expensive catalysts |
Ni-Catalyzed | NiCl₂·6H₂O | 60 | 24 | 70–78 | Cost-effective | Requires additives (DMAP) |
BrCN Direct Cyanation | None | 0–5 | 2–4 | 50–60 | No metal catalysts | Low yield, toxic reagents |
Ullmann Coupling | CuCN | 120 | 24 | 55–65 | Simple setup | Side reactions, high temperature |
Microwave-Assisted | Pd(OAc)₂ | 80–120 (MW) | 1–2 | 85–90 | Rapid, energy-efficient | Specialized equipment required |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids.
Conditions | Product | Mechanism | References |
---|---|---|---|
Acidic (H₂SO₄, H₂O) | 9-Acridonecarboxamide | Nucleophilic attack by water on nitrile | |
Basic (NaOH, H₂O₂) | 9-Acridonecarboxylic acid | Formation of carboxylate anion |
Example :
Kinetic studies show pH-dependent hydrolysis rates, with faster reactions in alkaline media due to increased nucleophilicity of OH⁻ .
Reduction Reactions
The nitrile group is reduced to primary amines or imines using catalytic hydrogenation or strong reducing agents.
Reagent | Product | Conditions | References |
---|---|---|---|
LiAlH₄ | 9-Aminomethylacridine | Anhydrous THF, reflux | |
H₂/Pd-C | 9-Aminomethylacridine | Ethanol, RT | |
NaBH₄/NiCl₂ | 9-Iminomethylacridine | Methanol, 0–5°C |
Mechanistic Insight :
Reduction proceeds via intermediate imine formation, stabilized by the aromatic acridine system .
Nucleophilic Addition
The electron-deficient 9-position facilitates nucleophilic attacks, often leading to ring-expanded or substituted products.
Nucleophile | Product | Conditions | References |
---|---|---|---|
NH₃ | 9-Cyano-9,10-dihydroacridine | Ethanol, 80°C | |
Grignard | 9-Alkyl/acyl-substituted acridine | Dry ether, reflux |
Example :
Oxidation Reactions
The nitrile group resists oxidation, but the acridine ring undergoes selective oxidation.
Oxidizing Agent | Product | Conditions | References |
---|---|---|---|
KMnO₄ (alkaline) | Quinoline-2,3-dicarboxylic acid | Aqueous NaOH, 100°C | |
H₂O₂/AcOH | 9-Cyanoacridine N-oxide | Acetic acid, 50°C |
Note : Oxidation of the acridine ring preserves the nitrile group but modifies aromaticity .
Photochemical Reactions
UV irradiation induces dimerization or cross-linking via the nitrile group.
Conditions | Product | Mechanism | References |
---|---|---|---|
UV (254 nm) | 9,9'-Biacridinyl dinitrile | Radical recombination | |
UV + photosensitizer | Polymeric acridine derivatives | Cycloaddition |
Scientific Research Applications
Cancer Therapy
Acridine derivatives, including acridine-9-carbonitrile, have been extensively studied for their anticancer properties. The compound's ability to intercalate DNA makes it a promising candidate for developing new anticancer agents.
Case Studies
- 9-Anilino Acridines : A series of 9-anilino acridines were synthesized and tested for their anti-cancer efficacy. These compounds showed promising results with low micromolar IC50 values, indicating their potential as effective anticancer agents .
- In Vivo Studies : In vivo experiments demonstrated that certain acridine derivatives could significantly reduce tumor growth in animal models, confirming their potential for clinical applications .
Neurodegenerative Disease Treatment
Acridine derivatives have also been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
- Cholinesterase Inhibitors : Novel derivatives of this compound have shown high inhibition rates against butyrylcholinesterase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. These compounds also demonstrated antioxidant properties which are beneficial in mitigating oxidative stress associated with neurodegeneration .
Research Findings
- A study highlighted the synthesis of 9-phosphoryl acridines that effectively inhibited β-amyloid self-aggregation, a key factor in Alzheimer's progression. The compounds exhibited favorable predicted ADMET profiles, suggesting good bioavailability and safety .
Photosensitizers in Photodynamic Therapy
This compound has been explored as a photosensitizer for photodynamic therapy (PDT), which is used to treat various cancers.
Mechanism
- The compound acts as a triplet-state mediator in photosensitized electron-transfer reactions, enhancing the efficacy of PDT by generating reactive oxygen species upon light activation .
Applications
- Studies indicate that acridine derivatives can improve the selectivity and effectiveness of PDT by targeting tumor cells while minimizing damage to surrounding healthy tissues .
Material Science Applications
Beyond biological applications, acridine derivatives are being investigated for their utility in material science.
Corrosion Inhibition
- Research has identified acridine derivatives as effective corrosion inhibitors for metals and alloys, providing a dual function as both protective agents and potential therapeutic compounds .
Summary Table of Applications
Application Area | Mechanism/Activity | Key Findings |
---|---|---|
Cancer Therapy | DNA intercalation, apoptosis induction | Significant cytotoxicity against various cancer cells |
Neurodegenerative Diseases | Cholinesterase inhibition, antioxidant activity | Effective against β-amyloid aggregation |
Photodynamic Therapy | Photosensitization leading to reactive oxygen species | Enhanced selectivity and effectiveness in tumors |
Material Science | Corrosion inhibition | Effective protective agents for metals |
Mechanism of Action
The mechanism of action of acridine-9-carbonitrile involves its ability to intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to the suppression of cell proliferation. The compound’s interaction with DNA is facilitated by its planar structure, which allows it to insert between the base pairs of the DNA helix .
Comparison with Similar Compounds
9-Aminoacridine: Similar to acridine-9-carbonitrile, 9-Aminoacridine is known for its DNA intercalating properties and is used in genetic research and as an antiseptic.
Acridine Orange: This compound is a cell-permeable dye that also intercalates into DNA and is used in fluorescence microscopy and flow cytometry.
Acridine Yellow: Another dye that intercalates into DNA, used in histology and cytogenetics.
Uniqueness of this compound: What sets this compound apart from its similar compounds is its cyano group, which imparts unique electronic properties and reactivity.
Biological Activity
Acridine-9-carbonitrile (CAS Number: 5326-19-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of Acridine Derivatives
Acridine derivatives, including this compound, are known for their planar aromatic structure, which facilitates intercalation into DNA. This property makes them valuable in the development of anti-cancer agents and other therapeutic compounds. The biological activities of acridines can be attributed to their ability to interact with various biological targets, including enzymes and nucleic acids.
Biological Activities
-
Anticancer Activity
- This compound exhibits notable anticancer properties. Research has shown that it can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerases, enzymes crucial for DNA replication and repair.
- A study highlighted the cytotoxic effects of several acridine derivatives against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). For instance, compound 8c demonstrated an IC50 value of 0.90 µM against U937 cells, showcasing strong anti-tumor activity .
-
Antimicrobial Properties
- Acridine derivatives have also been explored for their antibacterial and antifungal activities. Compounds derived from this compound have shown effectiveness against resistant bacterial strains due to their ability to intercalate DNA and disrupt cellular processes.
- A review indicated that certain 9-oxoacridines exhibited significant antibacterial activity, with some derivatives outperforming established antibiotics .
-
Inhibition of Enzymatic Activity
- This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease. Some studies reported IC50 values indicating moderate inhibition, suggesting potential as a therapeutic agent in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes such as AChE and BChE, acridines can modulate their activity, which is particularly useful in neuropharmacology.
- Free Radical Scavenging : Some acridine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of 9-aminoacridine derivatives reported that compounds with specific substitutions at the C2 position showed enhanced cytotoxicity against HeLa cells. The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics like etoposide .
Case Study 2: Antimicrobial Efficacy
Research on the antibacterial activity of acridine derivatives revealed that certain compounds exhibited strong inhibition against multi-drug resistant strains of Staphylococcus aureus. The mechanism was attributed to DNA intercalation leading to cell death .
Data Summary
Biological Activity | Compound | IC50 Value | Target |
---|---|---|---|
Anticancer | 8c | 0.90 µM | U937 |
Antibacterial | 1 | 0.45 µM | S. aureus |
AChE Inhibition | 2 | 2.90 µM | AChE |
Q & A
Q. Basic: What are the established synthetic methodologies for acridine-9-carbonitrile derivatives?
This compound derivatives are typically synthesized via cyclization or coupling reactions. A common approach involves acid-promoted reactions of isatin derivatives. For example, BF3·Et2O in hexafluoro-2-propanol (HFIP) at 100°C facilitates the formation of 9-substituted acridines, with yields optimized by adjusting Lewis acid equivalents . Alternative methods include Pd- or Rh-catalyzed cross-coupling of aromatic amines or azides . Key steps include:
- Selection of starting materials (e.g., substituted isatins).
- Optimization of solvent polarity (HFIP enhances reaction efficiency).
- Post-reaction purification via column chromatography or recrystallization.
Q. Basic: How are this compound derivatives characterized structurally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- X-ray diffraction : Resolves bond angles and substituent positions (e.g., methyl acridine-9-carboxylate in ) .
- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm<sup>-1</sup>) .
- NMR : Distinguishes aromatic proton environments and substitution patterns .
Q. Advanced: How can researchers optimize reaction conditions for low-yield this compound syntheses?
Low yields often stem from unstable intermediates or suboptimal catalyst ratios. Methodological adjustments include:
- Solvent screening : Polar aprotic solvents (e.g., HFIP) stabilize reactive intermediates .
- Catalyst titration : Incremental increases in BF3·Et2O (from 1.0 to 5.0 equivalents) improved yields from 10% to 54% in .
- Alternative Lewis acids : Testing Al(OTf)3 or CF3SO3H may enhance efficiency .
Q. Advanced: How should researchers resolve contradictions in reported synthetic yields for acridine derivatives?
Discrepancies often arise from subtle variations in protocol. Strategies include:
- Replicating literature conditions : Ensure identical reagents, temperatures, and catalyst batches.
- Statistical analysis : Compare yield distributions across multiple trials to identify outliers .
- Mechanistic studies : Probe intermediate stability via <sup>13</sup>C NMR or computational modeling to isolate rate-limiting steps .
Q. Advanced: What experimental approaches are used to investigate the photophysical properties of this compound derivatives?
Photophysical studies focus on electronic transitions and quantum yields:
- UV-Vis spectroscopy : Measures absorption maxima (λmax) influenced by substituent electronic effects .
- Fluorescence spectroscopy : Quantifies emission intensity and Stokes shift in varying solvents .
- Time-resolved spectroscopy : Assesses excited-state lifetimes for applications in optoelectronics .
Q. Basic: What biological or material science applications are explored for this compound derivatives?
- Anticancer agents : Acridine derivatives intercalate DNA, disrupting replication .
- Organic semiconductors : Planar aromatic structures enable charge transport in thin-film devices .
- Fluorescent probes : Nitrile groups enhance solubility and tagging efficiency in bioimaging .
Q. Advanced: How to design mechanistic studies for this compound synthesis?
Mechanistic elucidation involves:
- Isotopic labeling : Track carbon/nitrogen origins in intermediates via <sup>15</sup>N or <sup>13</sup>C NMR .
- Kinetic profiling : Monitor reaction progress under varying temperatures to derive activation parameters .
- Computational modeling : DFT calculations predict transition states and electron density maps .
Q. Basic: How to ensure reproducibility in this compound synthesis?
- Detailed protocols : Specify catalyst purity (e.g., BF3·Et2O lot numbers), solvent drying methods, and inert atmosphere use .
- Data transparency : Report yields as mean ± standard deviation across ≥3 trials .
- Reference standards : Include internal controls (e.g., known acridine derivatives) for spectroscopic comparisons .
Q. Advanced: How to validate computational models predicting this compound reactivity?
- Benchmarking : Compare calculated (e.g., DFT-predicted ΔG‡) and experimental activation energies .
- Descriptor validation : Test parameters like iLOGP or XLOGP3 against solubility/partition coefficient data .
- Retrospective analysis : Use published kinetic data to refine force fields or basis sets in simulations .
Properties
IUPAC Name |
acridine-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDNEFWYPYAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201376 | |
Record name | 9-Acridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-19-2 | |
Record name | 9-Acridinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acridinecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Acridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | acridine-9-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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